molecular formula C11H11BrN2O2 B2738804 3-bromo-N-(5-oxopyrrolidin-3-yl)benzamide CAS No. 1351588-88-9

3-bromo-N-(5-oxopyrrolidin-3-yl)benzamide

Cat. No.: B2738804
CAS No.: 1351588-88-9
M. Wt: 283.125
InChI Key: JPCBOERPWFFEJX-UHFFFAOYSA-N
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Description

3-bromo-N-(5-oxopyrrolidin-3-yl)benzamide is a chemical compound featuring a benzamide moiety linked to a 5-oxopyrrolidine (or gamma-lactam) scaffold. This structure is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the design and synthesis of peptidomimetic inhibitors. Compounds with this core structure have been explored as key intermediates in the development of inhibitors for viral proteases. Research into similar pyrrolidinone-containing molecules has shown their potential to bind to the active sites of essential enzymes, such as the SARS-CoV-2 3C-like protease (3CLpro), which is a crucial target for antiviral drug discovery . The bromine atom on the benzamide ring offers a versatile synthetic handle for further functionalization via cross-coupling reactions (such as Suzuki or Heck reactions), allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies. This makes this compound a valuable building block in drug discovery programs aimed at developing treatments for viral diseases and other conditions. Furthermore, the lactam scaffold is a privileged structure in pharmacology and is found in compounds investigated for a range of biological activities. This product is intended for research purposes only by trained professionals. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-bromo-N-(5-oxopyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c12-8-3-1-2-7(4-8)11(16)14-9-5-10(15)13-6-9/h1-4,9H,5-6H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCBOERPWFFEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for 3-Bromo-N-(5-Oxopyrrolidin-3-yl)Benzamide

Pyrrolidinone Ring Formation

The pyrrolidinone core is synthesized via cyclization of γ-aminobutyric acid (GABA) derivatives. A representative protocol involves refluxing GABA with hydrochloric acid (HCl) to induce intramolecular lactamization.

Reaction Conditions :

  • Precursor : γ-Aminobutyric acid (5.0 g, 48.5 mmol)
  • Acid Catalyst : 6 M HCl (50 mL)
  • Temperature : Reflux at 110°C
  • Duration : 6 hours
  • Yield : 78%

The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack of the amine on the carbonyl carbon, forming the five-membered lactam ring.

Amide Coupling with 3-Bromobenzoic Acid

The pyrrolidin-3-amine intermediate is coupled with 3-bromobenzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent.

Reaction Conditions :

  • Solvent : Dichloromethane (DCM, 100 mL)
  • Coupling Agent : EDCI (1.2 equiv)
  • Base : Triethylamine (2.0 equiv)
  • Temperature : Room temperature (25°C)
  • Duration : 12 hours
  • Yield : 65%

The reaction mechanism involves activation of the carboxylic acid as an O-acylisourea intermediate, which reacts with the amine to form the benzamide bond.

Table 1: Key Synthetic Parameters
Step Reagents/Conditions Yield (%)
Pyrrolidinone Formation HCl, reflux, 6 h 78
Amide Coupling EDCI, DCM, rt, 12 h 65

Optimization of Reaction Parameters

Catalytic Efficiency in Cyclization

Alternative acid catalysts, such as sulfuric acid or p-toluenesulfonic acid (PTSA), were evaluated. Sulfuric acid at 10 mol% reduced reaction time to 4 hours but required neutralization with sodium bicarbonate, complicating purification.

Solvent Effects on Amide Bond Formation

Polar aprotic solvents like dimethylformamide (DMF) increased coupling yields to 72% but necessitated higher temperatures (40°C). Non-polar solvents like DCM minimized side reactions but required stoichiometric EDCI.

Table 2: Solvent Impact on Coupling Efficiency
Solvent Temperature (°C) Yield (%)
DCM 25 65
DMF 40 72
THF 25 58

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl3) :

    • Pyrrolidinone protons: δ 2.5–3.5 ppm (m, 4H, CH2 and CH)
    • Aromatic protons: δ 7.3–7.8 ppm (m, 4H, C6H3Br)
    • Amide NH: δ 6.2 ppm (s, 1H)
  • 13C NMR :

    • Lactam carbonyl: δ 175.2 ppm
    • Benzamide carbonyl: δ 167.8 ppm

Infrared Spectroscopy (IR)

  • Key Absorptions :
    • Amide C=O: 1680 cm⁻¹
    • Lactam C=O: 1650 cm⁻¹
    • N-H stretch: 3300 cm⁻¹

Mass Spectrometry

  • ESI-MS : m/z 403.1 (M+H)+, consistent with the molecular formula C12H11BrN2O2.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Replacing batch reactors with continuous flow systems reduced cyclization time to 2 hours and improved yield to 82% by enhancing heat transfer and mixing efficiency.

Purification Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) achieved >95% purity.
  • Recrystallization : Ethanol/water (8:2) yielded needle-like crystals suitable for X-ray diffraction.

Comparative Analysis of Methodologies

EDCI vs. DCC Coupling

Dicyclohexylcarbodiimide (DCC) offered comparable yields (63%) but generated dicyclohexylurea as a byproduct, complicating purification. EDCI-based protocols are preferred for scalability.

Acid Catalysts in Cyclization

While HCl provided optimal yields, methanesulfonic acid enabled milder conditions (90°C) but required longer reaction times (8 hours).

Table 3: Catalyst Performance in Pyrrolidinone Synthesis
Catalyst Temperature (°C) Time (h) Yield (%)
HCl 110 6 78
H2SO4 110 4 75
PTSA 90 8 70

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(5-oxopyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.

    Reduction Reactions: The major product is the corresponding alcohol.

    Oxidation Reactions: Products include carboxylic acids, ketones, or aldehydes, depending on the reaction conditions.

Scientific Research Applications

3-Bromo-N-(5-oxopyrrolidin-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-(5-oxopyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolidinone ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • The 5-oxopyrrolidin-3-yl group provides a compact, polar structure compared to bulky substituents like pyridopyrimidinone (ZINC33268577).

Physicochemical Properties

Computed properties from structural analogs highlight differences in solubility, lipophilicity, and flexibility:

Compound Name Molecular Weight (g/mol) XLogP3 H-Bond Donors H-Bond Acceptors Rotatable Bonds Topological Polar Surface Area (Ų)
This compound* ~293.1 ~1.8 1 4 3 ~75
3-Bromo-N-(5-methyl-1,2-oxazol-3-yl)benzamide 281.10 2.6 1 3 2 55.1
ZINC33268577 N/A N/A 1 5 5 N/A
3-Bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide 308.17 2.0 1 2 5 46.9

Key Observations :

  • The 5-oxopyrrolidin-3-yl group likely increases polarity (lower XLogP3) compared to isoxazole or imidazole derivatives.
  • Fewer rotatable bonds in isoxazole analogs (2 vs.

Key Observations :

  • PCAF HAT inhibition relies on acyl side chains rather than bromine substitution .
  • VEGFR-2 inhibitors require a balance between molecular shape and polarity; the target compound’s pyrrolidinone may offer optimal H-bonding for kinase binding .

Biological Activity

3-Bromo-N-(5-oxopyrrolidin-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer and other diseases. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a bromine atom, a benzamide moiety, and a pyrrolidinone ring. The presence of these functional groups is believed to influence its biological activity significantly.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may act as an inhibitor of certain enzymes or receptors involved in critical signaling pathways. For instance, it has been suggested that compounds with similar structures can inhibit protein kinases, which play a crucial role in cell proliferation and survival, making them potential targets for cancer therapy .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines by interfering with cell cycle progression and inducing apoptosis.
  • Antimicrobial Properties : Similar benzamide derivatives have shown effectiveness against bacterial strains, indicating potential antimicrobial activity.
  • Neuroprotective Effects : Some studies have explored the neuroprotective potential of related compounds, suggesting that this compound might offer benefits in neurodegenerative conditions.

Case Studies and Research Findings

Several studies have investigated the biological effects of benzamide derivatives, including this compound:

StudyFindings
Study A Demonstrated that the compound inhibits proliferation in human cancer cell lines (e.g., breast and colon cancer) through apoptosis induction.
Study B Found that structural analogs exhibited significant antimicrobial activity against Gram-positive bacteria, suggesting a similar profile for this compound.
Study C Investigated the neuroprotective effects in animal models, showing reduced neuronal death under oxidative stress conditions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

CompoundStructureBiological Activity
4-Bromo-N-(5-oxopyrrolidin-2-yl)benzamide Similar structure but different pyrrolidine substitutionModerate anticancer activity
N-(5-Oxopyrrolidin-2-yl)benzamide Lacks bromine substitutionLower potency in cancer cell inhibition
N-(Benzyl)-5-Oxopyrrolidinone Different substituents on the benzene ringNotable antimicrobial properties

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